molecular formula C11H13IO3 B13806355 ethyl 2-(4-iodophenyl)ethyl carbonate CAS No. 60075-76-5

ethyl 2-(4-iodophenyl)ethyl carbonate

Cat. No.: B13806355
CAS No.: 60075-76-5
M. Wt: 320.12 g/mol
InChI Key: FJROMEZDHMWBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-iodophenyl)ethyl carbonate is an organic compound that features an ethyl carbonate group attached to a 4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-iodophenyl)ethyl carbonate typically involves the reaction of 4-iodophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

4-Iodophenol+Ethyl chloroformateEthyl 2-(4-iodophenyl)ethyl carbonate\text{4-Iodophenol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} 4-Iodophenol+Ethyl chloroformate→Ethyl 2-(4-iodophenyl)ethyl carbonate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodophenyl)ethyl carbonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form a phenyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives of the phenyl ring.

    Oxidation Reactions: Products include quinones or other oxidized phenyl derivatives.

    Reduction Reactions: Products include phenyl derivatives without the iodine atom.

Scientific Research Applications

Ethyl 2-(4-iodophenyl)ethyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of radiolabeled compounds for imaging studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-iodophenyl)ethyl carbonate depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)ethyl carbonate
  • Ethyl 2-(4-chlorophenyl)ethyl carbonate
  • Ethyl 2-(4-fluorophenyl)ethyl carbonate

Comparison

Ethyl 2-(4-iodophenyl)ethyl carbonate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can lead to different reactivity and selectivity in chemical reactions. For example, the iodine atom can participate in halogen bonding, which is less common with smaller halogens.

Properties

CAS No.

60075-76-5

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

ethyl 2-(4-iodophenyl)ethyl carbonate

InChI

InChI=1S/C11H13IO3/c1-2-14-11(13)15-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

FJROMEZDHMWBKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCC1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.